5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]- is a complex organic compound that belongs to the class of pyrimidinetriones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyran ring containing a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as urea and malonic acid derivatives, under acidic or basic conditions.
Introduction of the Pyran Ring: The pyran ring is introduced through a condensation reaction involving a suitable aldehyde or ketone with the pyrimidine intermediate.
Substitution with Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to achieve large-scale synthesis.
Chemical Reactions Analysis
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Induction of Cellular Stress: It can induce oxidative or endoplasmic reticulum stress, leading to apoptosis or other cellular outcomes.
Comparison with Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]- can be compared with other similar compounds, such as:
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: This compound has a similar trione structure but lacks the pyran ring and trifluoromethyl group, resulting in different chemical properties and applications.
5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione: This compound contains a pyridine ring instead of a pyran ring, leading to variations in its reactivity and biological activity.
The uniqueness of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
385374-19-6 |
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Molecular Formula |
C11H7F3N2O4 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
5-[2-methyl-6-(trifluoromethyl)pyran-4-ylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H7F3N2O4/c1-4-2-5(3-6(20-4)11(12,13)14)7-8(17)15-10(19)16-9(7)18/h2-3H,1H3,(H2,15,16,17,18,19) |
InChI Key |
QMYDXSKMMJARGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(O1)C(F)(F)F |
Origin of Product |
United States |
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